molecular formula C8H10ClNO2S B2357148 2-Chloro-N,4-dimethylbenzene-1-sulfonamide CAS No. 1090520-94-7

2-Chloro-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2357148
CAS No.: 1090520-94-7
M. Wt: 219.68
InChI Key: OFZGRMUBIACBAY-UHFFFAOYSA-N
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Description

2-Chloro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . Its structure features a benzene ring substituted with a chloro group, a methyl group, and a methyl-sulfonamide group, as represented by the SMILES notation O=S(C1=CC(C)=C(F)C=C1Cl)(NC)=O . As a sulfonamide derivative, this compound belongs to a class of chemicals known for a wide spectrum of pharmacological activities, which in other members of the class have included antibacterial, anticancer, diuretic, and carbonic anhydrase inhibitory effects . Sulfonamides are frequently investigated as key scaffolds in medicinal chemistry for developing novel therapeutic agents, such as inhibitors for specific protein targets like Dickkopf-1 (Dkk1) in anticancer research . Researchers value this family of compounds for their utility as synthetic intermediates and for probing biological mechanisms. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZGRMUBIACBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 Chloro N,4 Dimethylbenzene 1 Sulfonamide and Its Analogues

Established Synthetic Routes to Substituted Benzene-1-sulfonamides

Traditional synthetic strategies for compounds like 2-Chloro-N,4-dimethylbenzene-1-sulfonamide rely on sequential, well-established reactions, including electrophilic aromatic substitution and nucleophilic substitution at the sulfur atom.

Sulfonation and Halogenation Approaches

The construction of the 2-chloro-4-methylbenzene-1-sulfonyl framework typically begins with an appropriately substituted benzene (B151609) derivative, such as toluene (B28343). The synthesis involves a sequence of electrophilic aromatic substitution reactions.

Sulfonation: The initial step is the sulfonation of toluene. This reaction is typically carried out using fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). aakash.ac.inmasterorganicchemistry.com The methyl group of toluene is an activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the methyl group, the major product is the para-isomer, p-toluenesulfonic acid. quora.com The sulfonation reaction is reversible; using a dehydrating agent like sulfur trioxide drives the reaction to completion. msu.edulibretexts.org The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride (p-toluenesulfonyl chloride) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Halogenation: The subsequent step is the chlorination of p-toluenesulfonyl chloride. In this intermediate, the methyl group is an ortho, para-director, while the sulfonyl chloride group is a deactivating meta-director. The directing effects of both groups favor the substitution of chlorine at the position ortho to the methyl group and meta to the sulfonyl chloride group, yielding the desired 2-chloro-4-methylbenzene-1-sulfonyl chloride intermediate. This regioselectivity is crucial for the synthesis of the target compound.

An alternative approach involves a Sandmeyer-type reaction, starting from 2-chloro-4-methylaniline. Diazotization of the aniline (B41778) followed by reaction with sulfur dioxide in the presence of a copper catalyst can directly yield the 2-chloro-4-methylbenzene-1-sulfonyl chloride. organic-chemistry.org

Table 1: Key Reactions in the Synthesis of 2-chloro-4-methylbenzene-1-sulfonyl chloride
Reaction StepStarting MaterialReagentsKey Intermediate/ProductReaction Type
SulfonationTolueneFuming H₂SO₄ (H₂SO₄/SO₃)p-Toluenesulfonic acidElectrophilic Aromatic Substitution
Chlorosulfonationp-Toluenesulfonic acidSOCl₂ or PCl₅p-Toluenesulfonyl chlorideNucleophilic Acyl Substitution
Halogenationp-Toluenesulfonyl chlorideCl₂, Lewis Acid (e.g., FeCl₃)2-chloro-4-methylbenzene-1-sulfonyl chlorideElectrophilic Aromatic Substitution

Amidation Reactions for N-Alkylation

The final step in the synthesis of this compound is the formation of the sulfonamide bond. This is achieved through an amidation reaction where the synthesized 2-chloro-4-methylbenzene-1-sulfonyl chloride is treated with methylamine (B109427) (CH₃NH₂). wikipedia.org This reaction is a classic nucleophilic substitution at the sulfonyl group, where the amine nitrogen attacks the electrophilic sulfur atom, displacing the chloride ion. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

While direct amidation with a primary amine (methylamine) yields the N-alkylated product, general N-alkylation strategies for sulfonamides are also well-documented. These methods typically start with a primary sulfonamide (R-SO₂NH₂) and introduce an alkyl group onto the nitrogen atom. Various conditions have been developed for this transformation, including:

Reaction with alkyl halides: This can be performed using a base to deprotonate the sulfonamide nitrogen, making it more nucleophilic. Polymer-supported reagents, such as anion exchange resins, have been used to facilitate this reaction and simplify product purification. tandfonline.com

Catalytic alkylation with alcohols: Green chemistry approaches utilize alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on iron or copper. ionike.com These "borrowing hydrogen" methods generate water as the only byproduct. ionike.com

Table 2: Methods for N-Alkylation of Sulfonamides
MethodAlkylating AgentKey ConditionsAdvantages
Direct AmidationPrimary Amine (e.g., CH₃NH₂)Reaction with sulfonyl chloride, often with a non-nucleophilic baseDirect, one-step formation of N-alkyl sulfonamide
Alkylation with HalidesAlkyl Halide (e.g., n-propyl bromide)Base (e.g., NaOH), anion exchange resin support tandfonline.comOvercomes issues like slow reactions and difficult purification tandfonline.com
"Borrowing Hydrogen" CatalysisAlcohol (e.g., benzylic alcohols)FeCl₂/K₂CO₃ catalyst system ionike.comEnvironmentally benign, high yields, water as byproduct ionike.com

Advanced Synthetic Transformations for this compound Derivatives

Recent advances in synthetic organic chemistry have provided powerful new tools for the synthesis and modification of sulfonamides, moving beyond their traditional perception as terminal, unreactive functional groups. acs.orgnih.gov

Late-Stage Functionalization via Sulfonyl Radical Intermediates

A significant challenge in drug discovery is the ability to modify complex molecules at a late stage of the synthesis to rapidly generate analogues. Recent innovations have demonstrated that the sulfonamide group can be a versatile handle for such modifications. ox.ac.uknih.gov A metal-free, photocatalytic strategy allows sulfonamides to be converted into valuable sulfonyl radical intermediates. acs.org

In this methodology, a primary or secondary sulfonamide is first activated by converting it into an N-sulfonylimine. nih.gov Under mild, visible-light photocatalytic conditions, this intermediate can undergo a controlled fragmentation to generate a neutral sulfonyl radical. acs.orgnih.gov These highly reactive intermediates can then be harnessed in a variety of chemical transformations, most notably the hydrosulfonylation of alkenes. acs.org This process allows for the direct coupling of the sulfonamide scaffold to a wide range of alkene-containing fragments, providing a powerful tool for diversifying the structure of a parent molecule like this compound. ox.ac.uknih.gov This approach unlocks underexplored reactivity and provides access to new regions of chemical space. acs.org

Palladium-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to sulfonamide chemistry is no exception. These methods offer convergent and highly flexible routes to substituted sulfonamides that can overcome the limitations of classical electrophilic aromatic substitution, such as issues with regioselectivity and functional group tolerance. nih.gov

Several palladium-catalyzed strategies are available:

Three-Component Coupling: This approach constructs the arylsulfonamide core in a single step. For instance, a Suzuki-Miyaura coupling can be performed between an arylboronic acid, a sulfur dioxide surrogate (like sulfuric chloride), and an amine. rsc.orgresearchgate.net The palladium catalyst facilitates the formation of the aryl-sulfur bond, generating a sulfamoyl chloride intermediate in situ, which then reacts with the amine to afford the final product. rsc.org

Coupling of Sulfonamides with Aryl Halides/Nonaflates: Palladium catalysis can also be used to form the C-N bond. Methods have been developed for the coupling of primary sulfonamides with aryl nonaflates, which are easily prepared from phenols. organic-chemistry.org These reactions typically employ specialized biaryl phosphine (B1218219) ligands (e.g., t-BuXPhos) and are tolerant of a wide array of functional groups, making them highly valuable for medicinal chemistry applications. organic-chemistry.org

Table 3: Palladium-Catalyzed Reactions in Sulfonamide Synthesis
Reaction TypeCoupling PartnersCatalyst System ExampleBond Formed
Suzuki-Miyaura TypeArylboronic Acid + SO₂ Source + AminePd(OAc)₂, SPhos nih.govAryl-Sulfur
C-N Cross-CouplingPrimary Sulfonamide + Aryl NonaflatePd₂(dba)₃, t-BuXPhos organic-chemistry.orgNitrogen-Aryl
C-N Cross-CouplingSulfinamide + Aryl HalidePd₂(dba)₃, tBuXPhos organic-chemistry.orgNitrogen-Aryl

Molecular Hybridization Design for Multifunctional Compounds

The principle of molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. The goal is to develop compounds with a dual mode of action, improved affinity, or a better selectivity profile compared to the individual components. The sulfonamide moiety is an excellent candidate for this strategy due to its well-established role in numerous clinically used drugs, including antibacterial agents and carbonic anhydrase inhibitors. nih.govnih.gov

In the context of this compound, a molecular hybridization approach would involve chemically linking this core structure to another biologically active molecule. For example, derivatives of benzenesulfonamides have been synthesized and linked to other heterocyclic systems like pyrazoles, oxadiazoles, and triazenes to investigate their potential as inhibitors of enzymes such as carbonic anhydrase. nih.gov This design strategy allows chemists to explore synergistic effects and develop novel therapeutic agents. The synthetic accessibility and chemical stability of the sulfonamide group make it a reliable anchor point for building such multifunctional compounds.

Stereoselective and Regioselective Synthesis of Sulfonamide Analogues

The synthesis of structurally diverse sulfonamides with high stereochemical and regiochemical purity presents a significant challenge. However, recent advances in asymmetric catalysis and regioselective functionalization have provided powerful tools to address this. These methodologies can be broadly categorized into those that introduce chirality at a carbon center or at the nitrogen-carbon (N-C) bond (atropisomerism), and those that direct the addition of functional groups to specific positions on the aromatic ring.

Stereoselective Synthesis

Stereoselectivity in the synthesis of sulfonamide analogues can be achieved by introducing chirality at a stereogenic carbon atom, typically alpha to the sulfur atom, or by creating stable atropisomers through restricted rotation around the N-aryl bond.

One effective method for the synthesis of α-C-chiral primary sulfonamides involves the use of chiral sulfinates. drexel.edu This approach leverages the stereospecific reaction of optically pure heterocyclic thioethers and sulfones, which are converted to the corresponding sulfinates. Subsequent treatment with hydroxylamine (B1172632) sulfonate in an aqueous solution yields the desired α-C-chiral primary sulfonamides with retention of stereochemical purity and in good yields. drexel.edu This method is advantageous due to its scalability and compatibility with a variety of functional groups. drexel.edu

Another significant area of stereoselective synthesis is the creation of N-C axially chiral sulfonamides. researchgate.netorganic-chemistry.org This type of chirality arises from hindered rotation around the N-C bond, often due to the presence of bulky ortho substituents on the aryl group. The catalytic enantioselective N-allylation of secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group on the nitrogen atom has been successfully achieved using a chiral palladium catalyst, affording rotationally stable N-C axially chiral sulfonamides with high enantiomeric excess (up to 92% ee). researchgate.net

Furthermore, organocatalysis has emerged as a powerful tool for the atroposelective synthesis of N-aryl sulfonamides. organic-chemistry.org Chiral amine catalysts, such as those derived from cinchona alkaloids, can catalyze the enantioselective N-alkylation of N-aryl sulfonamides to produce axially chiral products with excellent enantiopurity. organic-chemistry.org The stability of the resulting atropisomers is dependent on the nature of the ortho-substituents on the aryl ring. organic-chemistry.org

Table 1: Examples of Stereoselective Synthesis of Sulfonamide Analogues

EntrySubstrateCatalyst/ReagentProductSelectivityReference
1Optically pure pyrimidinyl sulfone1. NaOMe, MeOH; 2. Hydroxylamine sulfonateα-C-chiral primary sulfonamideHigh retention of stereochemistry drexel.edu
2N-(2-arylethynyl-6-methylphenyl)sulfonamide(S,S)-Trost ligand-(allyl-PdCl)₂N-C axially chiral N-allylated sulfonamideUp to 92% ee researchgate.net
3N-(2,6-disubstituted-phenyl)sulfonamide(DHQD)₂PHALN-C axially chiral N-alkylated sulfonamideUp to 92% ee organic-chemistry.org

This table is generated based on data from the text and is for illustrative purposes.

Regioselective Synthesis

Regioselective synthesis of sulfonamide analogues focuses on the controlled functionalization of specific positions on the aromatic ring. This is crucial for tuning the electronic and steric properties of the molecule.

One approach to regioselective functionalization is through the use of directing groups in catalytic C-H activation reactions. While not directly demonstrated on this compound itself, the principles can be applied. For instance, the sulfonamide group can act as a directing group to guide transition metal catalysts to the ortho C-H bonds of the benzene ring, allowing for the introduction of various functional groups at these positions.

Enzymatic reactions also offer a high degree of regioselectivity. pku.edu.cn Halogenase enzymes can be used for the selective halogenation of aromatic compounds, providing a green and efficient method for introducing halogen atoms at specific positions. pku.edu.cn This could be a valuable strategy for synthesizing analogues of this compound with alternative halogenation patterns.

Furthermore, regioselective functionalization can be achieved through traditional electrophilic aromatic substitution reactions, where the existing substituents on the benzene ring (the chloro, methyl, and sulfonamide groups) direct the position of incoming electrophiles. The interplay of the directing effects of these groups can be exploited to achieve the desired substitution pattern. For example, in 2-chloro-4-methylbenzenesulfonamide, the activating methyl group and the deactivating but ortho-, para-directing chloro and sulfonamide groups will influence the position of further substitution.

A notable example of regioselective synthesis is the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with disubstituted alkynes to produce structurally diverse indene (B144670) derivatives with high regioselectivity. organic-chemistry.org This reaction proceeds through the cleavage of the C-N bond to generate a benzyl (B1604629) cation intermediate, which then reacts with the alkyne in a controlled manner. organic-chemistry.org

Table 2: Examples of Regioselective Synthesis Strategies for Aromatic Compounds

EntrySubstrate TypeReagent/CatalystReaction TypeRegioselectivityReference
1Aromatic compoundHalogenase enzymeEnzymatic HalogenationHigh pku.edu.cn
2N-Benzylic sulfonamideFeCl₃C-N bond cleavage/CyclizationHigh organic-chemistry.org
32,5-dibromotoluenenBuLi, Cp₂ZrCl₂Br/Li exchange and transmetalation>97:3 regioisomeric ratio researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

Computational Chemistry and Theoretical Characterization of 2 Chloro N,4 Dimethylbenzene 1 Sulfonamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of a molecule. These theoretical methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies (e.g., B3PW91/6-31g(d,p) basis set)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3PW91 functional, which combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional, paired with a 6-31g(d,p) basis set, is a common level of theory for these calculations. mkjc.in This approach is used to optimize the molecular geometry, determining the most stable conformation of the molecule. From the optimized structure, various geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. mkjc.in

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular stability and chemical reactivity. mkjc.inirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

Electronic Properties and Charge Distribution Visualization

DFT calculations also allow for the determination of various electronic properties. The distribution of electron density can be visualized to understand how charge is distributed across the molecule. Mulliken atomic charge analysis is a method used to assign partial charges to individual atoms, providing insight into the electrostatic interactions and reactivity of different parts of the molecule. irjweb.com These properties are essential for understanding the molecule's polarity and its interactions with other molecules.

Advanced Molecular Interaction Analysis

To understand how molecules interact with each other in a crystalline state, advanced analytical methods are employed.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. sci-hub.senih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of close intermolecular contacts can be identified. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. sci-hub.se These plots display the frequency of various close contacts, such as H···H, O···H, and C···H interactions, helping to elucidate the nature and relative importance of the forces holding the crystal lattice together. sci-hub.senih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is used to visualize the electrostatic potential on the surface of a molecule. mkjc.in The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. irjweb.com Green areas represent neutral potential. This analysis is valuable for predicting the reactive sites of a molecule and understanding its intermolecular interactions, such as hydrogen bonding. mkjc.in

Natural Bonding Orbital (NBO) Analysis for Bonding Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org This analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of one-center (lone pairs) and two-center (bonds) orbitals, providing an intuitive chemical picture of bonding. usc.edu For sulfonamide derivatives, NBO analysis reveals significant insights into the molecule's stability arising from hyperconjugative interactions and charge delocalization. materialsciencejournal.org

In sulfonamides, key interactions often involve the lone pairs on the oxygen and nitrogen atoms of the sulfonamide group (–SO₂–NH–). For instance, interactions between the lone pair of the oxygen atom and the antibonding orbital of the N–S bond (n(O) → σ(N–S)) contribute to the delocalization of charge within the sulfonamide framework, enhancing its stability. nih.gov Similarly, strong intramolecular hyperconjugative interactions can occur between the lone pair of the sulfonamide nitrogen and the π antibonding orbitals of adjacent aromatic rings, leading to significant stabilization. materialsciencejournal.org These delocalization effects are crucial in determining the electronic properties and reactivity of the molecule. researchgate.net

Table 1: Illustrative Donor-Acceptor Interactions and Stabilization Energies in Sulfonamide Derivatives from NBO Analysis

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) Interaction Type
n1(N) π*(C-O) 39.49 materialsciencejournal.org Lone Pair → Antibonding π
n1(N) π*(C-O) 52.19 materialsciencejournal.org Lone Pair → Antibonding π
n2(O) σ*(O-C) 38.71 materialsciencejournal.org Lone Pair → Antibonding σ

Note: The data in this table is illustrative of interactions found in various substituted sulfonamide and related derivatives and is intended to provide representative examples of the types and magnitudes of interactions calculated via NBO analysis.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative measure of electron localization in a molecule's three-dimensional space. mkjc.injussieu.fr It maps regions where the probability of finding an electron pair is high, such as covalent bonds, lone pairs, and atomic cores. ijasret.com The ELF value ranges from 0 to 1, where high values (approaching 1) correspond to highly localized electron pairs, while lower values signify regions of delocalized electrons or "electron gas-like" behavior. jussieu.fr

For aromatic sulfonamides like 2-Chloro-N,4-dimethylbenzene-1-sulfonamide, ELF analysis offers a detailed picture of the electronic structure. mkjc.in The analysis can visually distinguish the core electron shells, the localized covalent bonds (e.g., C-C, C-H, S-O, S-N), and the non-bonding electron pairs (lone pairs) on the oxygen, nitrogen, and chlorine atoms. ijasret.com

In practice, ELF is often visualized through isosurfaces or contour maps. Regions of high ELF value around hydrogen atoms indicate the localization of electrons in covalent bonds. ijasret.com Similarly, basins of high localization are found corresponding to the S=O double bonds and the lone pairs on the sulfonyl oxygen atoms. The analysis also helps in understanding the π-electron delocalization within the benzene (B151609) rings, where ELF values are typically lower compared to the localized σ-bonds, reflecting the shared nature of these electrons across the ring. ijasret.com By providing a clear depiction of electron pairing, ELF complements other analyses like NBO and offers insights into the molecule's chemical reactivity and bonding characteristics. mkjc.in

Energy Frameworks for Crystal Stability (Hydrogen Bonds, Van der Waals Interactions)

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In sulfonamide crystals, the sulfonamide group (–SO₂–NH–) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygen atoms). nih.gov A common and dominant hydrogen-bonding pattern observed is the formation of chains or dimers through N–H···O=S interactions, where the amide proton of one molecule bonds to a sulfonyl oxygen of a neighboring molecule. nih.govnih.gov In some structures, these interactions lead to the formation of specific ring motifs, such as R²₂(10) inversion dimers. nih.gov Weaker C–H···O hydrogen bonds, involving aromatic or methyl C-H groups and sulfonyl oxygens, also play a significant role in reinforcing the crystal packing. nih.govnih.gov In the crystal of the related compound N-(2-Chloro-phenyl)-2,4-dimethyl-benzene-sulfonamide, molecules are packed into chains parallel to the b-axis via intermolecular N-H···O hydrogen-bonding interactions. nih.gov

Van der Waals interactions, though weaker and less directional than hydrogen bonds, are collectively significant due to the large surface area of the molecules. These include dispersion forces and dipole-dipole interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. mkjc.innih.gov This analysis reveals the relative contributions of different interactions to the crystal packing, such as H···H, C···H, and O···H contacts. nih.gov

Energy framework analysis builds on these concepts by calculating the interaction energies between molecules in the crystal lattice and visualizing them as frameworks. This method helps to quantify the stability of the crystal structure by showing the relative strengths of different intermolecular forces (e.g., electrostatic vs. dispersion) and identifying the dominant packing topologies, providing a clear picture of the forces that ensure crystal stability.

Molecular Docking and Protein-Ligand Interaction Studies

Prediction of Binding Affinities and Specificity with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. qub.ac.uk This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and specificity. semanticscholar.org For sulfonamide derivatives, which are known to inhibit various enzymes, molecular docking can elucidate how they interact with the active site of their biological targets. nih.govnih.gov

The process involves placing the ligand (e.g., this compound) into the binding site of a receptor in various conformations and orientations. A scoring function is then used to calculate the binding energy for each pose, which estimates the strength of the protein-ligand interaction. nih.gov A lower binding energy generally indicates a more stable complex and a higher binding affinity. researchgate.net

These studies can predict whether a sulfonamide derivative will bind to a specific target and how strongly. The calculated binding energies allow for the ranking of different derivatives, helping to identify the most promising candidates for further development. semanticscholar.org The analysis of the binding pose reveals the key non-bonding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are responsible for the ligand's affinity and specificity toward the target. nih.govresearchgate.net For example, docking studies have shown that sulfonamides can form stable complexes with enzymes like carbonic anhydrase, α-glucosidase, and aromatase, with predicted binding energies indicating strong affinity. nih.govnih.govnih.gov

Table 2: Example Binding Energies of Sulfonamide Derivatives with Biological Targets

Compound Class Target Enzyme Binding Energy (kcal/mol) Reference
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide Human Breast Cancer Receptor (4PYP) -8.2 to -6.8 nih.gov
N-substituted sulfonamides Carbonic Anhydrase (1AZM) -6.8 to -8.2 semanticscholar.org
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide α-Glucosidase -9.7 to -7.3 researchgate.net

Note: This table presents a range of binding energies from studies on various sulfonamide derivatives to illustrate the typical values obtained in molecular docking analyses.

Computational Modeling of Enzyme-Inhibitor Complexes

Computational modeling of enzyme-inhibitor complexes provides a detailed, atomic-level view of how a drug molecule like a sulfonamide derivative interacts with its target enzyme to block its activity. nih.gov This goes beyond simply predicting binding affinity to explore the specific interactions that anchor the inhibitor in the enzyme's active site. researchgate.net

Sulfonamides are known to inhibit enzymes by mimicking the natural substrate or by binding to the active site in a way that prevents the substrate from entering. nih.gov Computational models reveal that the sulfonamide group (–SO₂–NH–) is often crucial for this inhibitory activity, as it can act as both a hydrogen bond donor and acceptor, forming strong interactions with key amino acid residues in the active site. researchgate.netnih.gov

For example, in the inhibition of α-glucosidase, docking models show that sulfonamide derivatives form multiple hydrogen bonds with residues such as aspartate, glutamate, and histidine within the enzyme's catalytic pocket. researchgate.netnih.gov Similarly, when targeting carbonic anhydrase, the sulfonamide moiety coordinates with the zinc ion in the active site and forms hydrogen bonds with nearby threonine and histidine residues, effectively blocking the enzyme's catalytic function. nih.gov Modeling also highlights the importance of other parts of the molecule; the aromatic rings can engage in hydrophobic or π-stacking interactions with nonpolar residues like phenylalanine, further stabilizing the complex. researchgate.net These detailed models are essential for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. qub.ac.ukhumanjournals.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the variations in their structural and physicochemical properties. humanjournals.com

In a QSAR study, the chemical structures of sulfonamide derivatives are represented by numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule, including topological features (e.g., connectivity indices), electronic properties (e.g., atomic charges, dipole moment), and physicochemical characteristics (e.g., hydrophobicity, represented by logP). nih.gov

A mathematical model is then developed to relate these descriptors to the experimentally measured biological activity, such as the inhibitory concentration (IC₅₀) or binding constant (logK). nih.govnih.gov The resulting QSAR equation can be used to:

Predict Activity: Estimate the biological activity of new, unsynthesized sulfonamide derivatives, allowing chemists to prioritize the synthesis of the most promising compounds. humanjournals.com

Understand Mechanisms: Provide insight into which molecular properties are most important for the desired biological effect. For example, a QSAR model might reveal that increased hydrophobicity is correlated with higher inhibitory activity against a particular enzyme. nih.gov

Guide Optimization: Direct the modification of a lead compound to enhance its activity. If the model shows that electron-withdrawing groups at a certain position are beneficial, new derivatives can be designed accordingly.

For sulfonamides, QSAR models have been successfully developed to predict their activity as carbonic anhydrase inhibitors and aromatase inhibitors, among others. nih.govnih.gov These studies have highlighted the importance of descriptors related to electronegativity and hydrophobicity in determining the inhibitory potency of these compounds. nih.gov

Development of Pharmacophoric Models

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For benzenesulfonamide (B165840) derivatives, including analogs of this compound, pharmacophore models have been instrumental in elucidating the key molecular features that govern their interactions with biological targets, such as carbonic anhydrases (CAs) and various kinases.

A typical pharmacophore model for a benzenesulfonamide-based inhibitor comprises a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. chemijournal.com For instance, a common pharmacophore hypothesis (AAADRR) for a series of benzoxazole benzenesulfonamide derivatives identified three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as critical for their inhibitory activity. chemijournal.com The development of these models often involves aligning a set of active compounds and identifying the common chemical features that are spatially conserved. The quality and predictive power of a pharmacophore model are assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). A statistically significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model for a set of benzoxazole benzenesulfonamide derivatives yielded a high R² value of 0.9686 and a Q² of 0.7203, indicating a robust and predictive model. chemijournal.com

Pharmacophoric FeatureDescriptionSignificance in Benzenesulfonamide Derivatives
Hydrogen Bond Acceptor (HBA)An atom or group of atoms that can accept a hydrogen bond.The oxygen atoms of the sulfonamide group are key HBAs, interacting with amino acid residues in the active site of target proteins.
Hydrogen Bond Donor (HBD)An atom or group of atoms that can donate a hydrogen atom to a hydrogen bond.The nitrogen atom of the sulfonamide group often acts as an HBD, contributing to the binding affinity.
Aromatic Ring (AR)A planar, cyclic, conjugated system of atoms.The benzene ring of the benzenesulfonamide core engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues.
Hydrophobic Group (HY)A nonpolar group of atoms that tends to repel water molecules.Substituents on the aromatic ring, such as the chloro and methyl groups in this compound, contribute to hydrophobic interactions within the binding pocket.

Correlation of Structural Features with Biological Activity

The biological activity of this compound and its derivatives is intricately linked to their structural characteristics. Structure-Activity Relationship (SAR) studies have provided valuable insights into how modifications to different parts of the molecule influence its inhibitory potency and selectivity.

The sulfonamide moiety is a critical feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov The arrangement of substituents on the benzenesulfonamide ring significantly impacts activity. For example, in a series of benzenesulfonamide derivatives targeting carbonic anhydrase C, it was found that hydrogen bond acceptors at the para or meta positions of the aromatic ring enhance inhibitory power by interacting with hydrophilic residues in the enzyme's active site. nih.gov The presence of an ortho-chloro substituent, as in this compound, can sometimes lead to steric hindrance within the receptor cavity, potentially reducing activity against certain targets. nih.gov

In the context of kinase inhibition, the substitution pattern on the benzenesulfonamide scaffold is crucial for achieving potency and selectivity. SAR studies on biphenyl amide p38 kinase inhibitors revealed that specific substitutions on the biphenyl ring system were essential for optimizing oral activity in in vivo models. The N-methyl group on the sulfonamide can also influence the compound's physicochemical properties and its interaction with the target protein.

Structural Feature/ModificationEffect on Biological ActivityExample Target
Sulfonamide Group (-SO₂NH-)Essential for binding to the active site of many target enzymes, often coordinating with a metal ion.Carbonic Anhydrases
Ortho-Chloro Substitution on Benzene RingCan introduce steric hindrance, potentially decreasing activity against some targets, but may enhance selectivity for others. nih.govCarbonic Anhydrase C
Para-Methyl Substitution on Benzene RingContributes to hydrophobic interactions within the binding pocket, potentially increasing potency.Kinases
N-Methyl Substitution on SulfonamideCan alter the hydrogen bonding potential and overall lipophilicity of the molecule, affecting both pharmacokinetics and pharmacodynamics.Various enzymes
Introduction of Heterocyclic RingsCan lead to additional stabilizing interactions with the target protein, often enhancing inhibitory potency. nih.govCarbonic Anhydrases

Molecular Dynamics Simulations (Theoretical Investigation of Compound Behavior)

Molecular dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic behavior of this compound and its derivatives when interacting with their biological targets. These simulations provide atomic-level insights into the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding.

MD simulations typically involve placing the ligand within the active site of the target protein in a simulated physiological environment, including water molecules and ions. The system is then allowed to evolve over time, governed by the principles of classical mechanics. Analysis of the simulation trajectory can reveal key information about the stability of the complex, often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over time.

Simulation Parameter/AnalysisDescriptionKey Findings for Sulfonamide Derivatives
Force FieldA set of empirical energy functions and parameters used to describe the potential energy of a system of particles.Commonly used force fields include AMBER, CHARMM, and GROMACS. mdpi.com
Simulation TimeThe duration of the molecular dynamics simulation.Simulations typically run for tens to hundreds of nanoseconds to ensure adequate sampling of conformational space. mdpi.com
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed protein or ligand structures.Stable RMSD values over time indicate a stable protein-ligand complex.
Binding Free Energy CalculationComputational methods (e.g., MM/PBSA, MM/GBSA) to estimate the free energy change upon ligand binding.Provides a quantitative measure of binding affinity and can be correlated with experimental inhibitory activity. nih.gov
Hydrogen Bond AnalysisMonitoring the formation and stability of hydrogen bonds between the ligand and protein throughout the simulation.Identifies key interactions that contribute to the stability of the complex. nih.gov

Biological Activities and Mechanistic Insights of 2 Chloro N,4 Dimethylbenzene 1 Sulfonamide and Its Analogues in Vitro Studies

Enzyme Inhibition Studies

The sulfonamide functional group is a key structural motif in a multitude of enzyme inhibitors. Analogues of 2-Chloro-N,4-dimethylbenzene-1-sulfonamide have been extensively studied for their ability to inhibit various enzyme classes, demonstrating a wide range of therapeutic potential.

Carbonic Anhydrase (CA) Isoforms (hCA I, II, IX, XII) Inhibition

Sulfonamides are well-established, potent inhibitors of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Their inhibition mechanism involves the coordination of the sulfonamide group to the Zn(II) ion in the enzyme's active site. Different isoforms of human carbonic anhydrase (hCA) are associated with various physiological processes and diseases, making isoform-selective inhibition a key goal in drug design. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are transmembrane isoforms associated with tumorigenesis.

A wide array of benzenesulfonamide (B165840) analogues has been evaluated for their inhibitory activity against these four isoforms. The inhibition constants (Kᵢ) vary significantly based on the substitution patterns on the aromatic ring and the sulfonamide nitrogen, leading to differences in potency and isoform selectivity. For instance, a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides showed potent inhibition against hCA II, with Kᵢ values in the low nanomolar range. nih.gov Specifically, compounds with a 5-chloro-2-hydroxyphenyl or a 2-hydroxy-3,5-dimethylphenyl substitution were effective. nih.gov Another study on hydrazonobenzenesulfonamides also reported potent inhibition, with Kᵢ values as low as 1.75 nM against hCA II.

The following table summarizes the inhibitory activities (Kᵢ in nM) of selected benzenesulfonamide analogues against the four human carbonic anhydrase isoforms.

Inhibition of Bacterial Enzymes (e.g., Dihydropteroate (B1496061) Synthetase, New Delhi Metallo-beta-lactamase)

Dihydropteroate Synthetase (DHPS): The foundational antibacterial action of sulfonamides stems from their inhibition of DHPS, a critical enzyme in the bacterial folic acid synthesis pathway. nih.gov Folic acid is essential for the synthesis of nucleic acids. nih.gov Sulfonamides are structural analogues of the natural substrate, p-aminobenzoic acid (PABA), and act as competitive inhibitors for the enzyme's active site. This inhibition halts folate production, leading to a bacteriostatic effect. nih.gov

New Delhi Metallo-beta-lactamase (NDM-1): The emergence of antibiotic-resistant bacteria, particularly those producing metallo-β-lactamases like NDM-1, poses a significant health threat. NDM-1 can hydrolyze a broad spectrum of β-lactam antibiotics. Research has identified sulfonamides as a potential scaffold for designing NDM-1 inhibitors. Molecular modeling studies have shown that the sulfonamide group can interact directly with the zinc ions in the NDM-1 active site, which are crucial for its catalytic activity. This provides a mechanistic basis for developing novel sulfonamide-based drugs to combat these resistant "superbugs".

Other Enzyme Targets

The versatility of the sulfonamide scaffold has led to its incorporation into inhibitors for a diverse range of other enzyme targets.

HIV Protease: This enzyme is essential for the replication cycle of the Human Immunodeficiency Virus (HIV). Several clinically used HIV protease inhibitors, such as amprenavir, incorporate a sulfonamide moiety in their structure, which is critical for their potent inhibitory activity.

Cysteine Proteases: Vinyl sulfonamides have been identified as potent, irreversible inhibitors of cysteine proteases, such as cruzain and falcipain-2, which are therapeutic targets for parasitic diseases like Chagas disease and malaria.

Cyclooxygenase (COX): Certain sulfonamide-containing molecules are highly selective inhibitors of COX-2, an enzyme involved in inflammation and pain. This selectivity is the basis for a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes celecoxib (B62257) and valdecoxib.

Ubiquitin-Specific Protease 7 (USP7): USP7 is involved in cellular pathways that regulate protein stability, including key proteins in cancer like MDM2 and p53. Specific inhibitors have been developed that feature a vinyl sulfonamide "warhead," which covalently modifies a cysteine residue in the enzyme's active site, leading to potent and specific inhibition.

Platelet Type 12-Lipoxygenase (12-LOX): This enzyme plays a role in platelet activation and thrombosis. The development of 12-LOX inhibitors is an area of research for new anti-platelet therapeutics. While specific data on this compound is limited, the broader class of aromatic sulfonamides is explored for various enzyme targets.

Mechanistic Characterization of Enzyme Inhibition

The primary mechanism of action for antibacterial sulfonamides is competitive inhibition . nih.gov By mimicking the structure of PABA, sulfonamides compete for and bind to the active site of dihydropteroate synthetase, preventing the synthesis of dihydrofolic acid. nih.gov

For other enzyme targets, the mechanism can vary. In carbonic anhydrases, the inhibition is non-covalent, where the deprotonated sulfonamide group coordinates as an anion to the catalytic Zn(II) ion. For certain proteases, such as USP7 or cysteine proteases, analogues containing reactive groups like a vinyl sulfonamide can act as irreversible inhibitors by forming a covalent bond with a key cysteine residue in the active site.

Antimicrobial Research

Sulfonamides were among the first effective chemotherapeutic agents and continue to be studied for their antibacterial properties. They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Analogues of this compound have shown varied efficacy against a range of bacterial species. The activity is highly dependent on the specific chemical structure of the analogue and the bacterial strain being tested. For example, studies have shown that different substituted benzenesulfonamides exhibit significant activity against Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a standard measure of in vitro antibacterial activity.

The table below presents representative MIC values for some sulfonamide derivatives against various bacterial strains.

Note: Data for Bacillus subtilis, Bacillus licheniformis, and Brevibacterium linen were not specifically available for benzenesulfonamide derivatives in the searched literature, which focused on bacteriocins or other peptides produced by these bacteria. nih.govnih.govresearchgate.net

Antifungal Activity

While specific studies on the antifungal properties of this compound are not extensively documented in publicly available literature, the broader class of sulfonamides has been a subject of interest in the development of novel antifungal agents. Research into sulfonamide analogues has revealed promising activity against a range of fungal pathogens. For instance, certain sulfonamide derivatives have been shown to be effective against various Candida species, which are common causes of fungal infections in humans. nih.govnih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of essential fungal enzymes, disrupting critical metabolic pathways. researchgate.net

One area of investigation involves the synthesis of sulfonyl hydrazone compounds derived from sulfonamides. These derivatives have demonstrated a broad spectrum of antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 µg/ml to 64 µg/ml against different Candida strains. nih.gov Furthermore, these compounds have been shown to inhibit the formation of fungal biofilms, which are notoriously resistant to conventional antifungal treatments. nih.gov The antibiofilm activity is thought to be related to the suppression of adherence and hyphal formation in fungi like Candida albicans. nih.gov

Another study focused on ketoconazole (B1673606) sulfonamide analogues, which have shown in vitro potency against key fungal pathogens such as C. albicans and C. glabrata. nih.gov The antifungal activity of these analogues is influenced by the nature of the substituents on the sulfonamide moiety. nih.gov These findings underscore the potential of the sulfonamide scaffold as a basis for the development of new antifungal drugs. Further research is warranted to specifically evaluate the antifungal profile of this compound and its close analogues.

Antiviral Properties

The exploration of sulfonamide derivatives for antiviral applications has yielded promising results against a variety of viruses. mdpi.com Although specific data on the antiviral properties of this compound is limited, the general class of sulfonamides has been shown to exhibit antiviral activity through various mechanisms. mdpi.com

One of the key targets for sulfonamide-based antiviral agents is viral entry into host cells. Some small molecule chemokine antagonists that act as HIV entry inhibitors incorporate sulfonamide functionalities in their structure. mdpi.com Additionally, several non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors also contain sulfonamide groups. mdpi.com

Another mechanism of antiviral action for some sulfonamides involves the inhibition of viral replication by targeting zinc finger viral proteins, leading to the ejection of zinc ions and subsequent inhibition of viral activity. mdpi.com This approach is particularly interesting as it may reduce the likelihood of drug resistance development. mdpi.com

Recent reviews on sulfonamides with heterocyclic peripheries have highlighted their potential as broad-spectrum antiviral agents against viruses such as coxsackievirus B, enteroviruses, adenoviruses, and human parainfluenza viruses. mdpi.com For instance, certain functionalized benzothiazole (B30560) derivatives bearing an N-sulfonamide moiety have demonstrated impressive antiviral effects against Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). mdpi.com The development of new broad-spectrum antiviral drugs is a critical area of research, and the sulfonamide scaffold represents a valuable starting point for the design of novel therapeutic agents. mdpi.com

Anticancer Research

In Vitro Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines

Derivatives of this compound have been the subject of in vitro studies to evaluate their cytotoxic and antiproliferative effects against a range of human cancer cell lines.

One study investigated a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which are structurally related to this compound. The cytotoxic activity of these compounds was assessed using an MTT assay against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines. The results, expressed as IC50 values (the concentration required to inhibit cell growth by 50%), are presented in the table below. The study found that the presence of a hydroxyl group in the 3-arylpropylidene fragment was crucial for the cytotoxic activity of these derivatives. mdpi.com

CompoundHeLa (IC50 in µM)HCT-116 (IC50 in µM)MCF-7 (IC50 in µM)
Derivative 2015.48.015.0
Derivative 2415.29.113.8

In another study, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, was evaluated for its cytotoxic effects on acute promyelocytic leukemia (HL-60) cells and other leukemia cell lines (K562 and Jurkat). The IC50 values for S1 after 24 hours of treatment were determined to be 10.8 µM for K562 cells and 12.4 µM for Jurkat cells. nih.govualberta.ca This compound demonstrated selective cytotoxicity towards leukemia cell lines while being non-toxic to normal erythrocytes and peripheral blood mononuclear cells. nih.govualberta.ca

Cell Cycle Modulation and Apoptosis Induction Mechanisms

Analogues of this compound have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis, a form of programmed cell death.

A study on a 2,4-dinitrobenzenesulfonamide derivative (S1) in acute leukemia cell lines revealed that the compound induced cell cycle arrest. nih.govualberta.ca In K562 cells, the sulfonamide derivative caused an arrest in the G2/M phase of the cell cycle, while in Jurkat cells, it led to a blockade in the G0/G1 phase. nih.govualberta.ca This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

The same study also demonstrated that this sulfonamide derivative induces apoptosis in both K562 and Jurkat leukemia cells. nih.govualberta.ca The induction of apoptosis was confirmed by morphological changes characteristic of programmed cell death. nih.govualberta.ca Furthermore, in K562 cells, the compound was found to activate both the extrinsic and intrinsic pathways of apoptosis. nih.govualberta.ca The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, while the intrinsic pathway is triggered by internal cellular stress.

In the case of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, an increased population of apoptotic cells was observed in HeLa, HCT-116, and MCF-7 cell lines when treated with these compounds in a dose-dependent manner. mdpi.com The induction of apoptosis is a key mechanism by which these compounds exert their cytotoxic effects. mdpi.com

Effects on Mitochondrial Membrane Potential Depolarization

A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The depolarization of the mitochondrial membrane is often a point of no return in the apoptotic process.

Research on a 2,4-dinitrobenzenesulfonamide derivative (S1) in acute leukemia cells has shown that this compound leads to a loss of mitochondrial membrane potential in both K562 and Jurkat cells. nih.govualberta.ca This finding suggests that the compound triggers mitochondrial dysfunction, which is a key step in the activation of the intrinsic apoptotic pathway.

Similarly, a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative 24 demonstrated that it caused a decrease in the mitochondrial membrane potential in cancer cells. mdpi.com The loss of ΔΨm is indicative of the compound's ability to induce mitochondrial-mediated apoptosis. mdpi.com These findings highlight that targeting mitochondrial integrity is a significant mechanism of action for these sulfonamide analogues in their anticancer activity.

Caspase Activation Pathways

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of a cascade of these enzymes leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

In the study of a 2,4-dinitrobenzenesulfonamide derivative (S1) in acute leukemia cells, it was found that the compound was able to activate caspase-3 in K562 cells. nih.govualberta.ca Caspase-3 is a key executioner caspase that is responsible for many of the biochemical and morphological changes associated with apoptosis. The activation of both extrinsic and intrinsic apoptotic pathways by S1 in K562 cells converges on the activation of executioner caspases like caspase-3. nih.govualberta.ca

While the specific caspases activated by 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl) derivatives were not detailed, the induction of apoptosis by these compounds strongly implies the involvement of caspase activation. mdpi.com The process of apoptosis is tightly regulated, and the activation of initiator caspases (such as caspase-8 and caspase-9) and subsequent activation of executioner caspases (such as caspase-3) are central to this process. The ability of these sulfonamide analogues to trigger apoptosis suggests that they engage these critical enzymatic pathways to bring about cancer cell death.

Anti-inflammatory Properties (Mechanistic Aspects)

Sulfonamide derivatives have been identified as potent anti-inflammatory agents, with a primary mechanism involving the inhibition of key enzymes in the inflammatory cascade. openaccesspub.orgijpsjournal.com A prominent example is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. openaccesspub.orgfrontiersrj.com COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins, which are key mediators of inflammation. ijpsjournal.comfrontiersrj.com By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, certain sulfonamide analogues can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Beyond COX inhibition, recent research has uncovered other mechanistic pathways. Certain novel amide and sulfonamide derivatives have been shown to exert their anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In studies using lipopolysaccharide (LPS)-stimulated cells, these compounds were found to potently reduce the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Mechanistically, the most active compounds achieved this by restoring the levels of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the active p65 subunit of NF-κB into the nucleus. nih.gov

Another investigated anti-inflammatory mechanism is the stabilization of erythrocyte membranes. mdpi.com This assay serves as an in vitro model for the stabilization of lysosomal membranes. The rupture of lysosomes releases enzymes and mediators that contribute to inflammatory processes. By stabilizing these membranes, sulfonamide compounds can prevent this release, thereby mitigating the inflammatory response. mdpi.com

Antioxidant Activity

The sulfonamide scaffold is a valid structural framework for the development of compounds with significant antioxidant properties. eurekaselect.combohrium.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making antioxidants a key therapeutic target. researchgate.net Sulfonamide derivatives have demonstrated the ability to counteract oxidative damage through various in vitro assays. bohrium.comresearchgate.net

The primary mechanism of antioxidant action for many sulfonamides is direct radical scavenging. nih.gov This has been demonstrated through assays measuring their ability to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to scavenge other reactive species such as hydrogen peroxide (H₂O₂). nih.gov The efficacy of this activity is highly dependent on the specific chemical structure of the analogue. For example, studies on coumarin-sulfonamide hybrids showed that the presence and position of substituents, such as methyl groups, significantly affect radical scavenging activity. nih.gov

In addition to direct scavenging, some sulfonamide derivatives may exert antioxidant effects by activating endogenous defense mechanisms. eurekaselect.comresearchgate.net Research suggests that certain analogues can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. eurekaselect.combohrium.com Nrf2 is a crucial transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, representing a key cellular response to oxidative stress. researchgate.net

Table 1: In Vitro Antioxidant Activity of Selected Sulfonamide Derivatives Below is a summary of the antioxidant activity for a series of 2-thiouracil-5-sulfonamide derivatives, measured by their half-maximal inhibitory concentration (IC₅₀) in DPPH and H₂O₂ scavenging assays. nih.gov

CompoundDPPH Scavenging IC₅₀ (µg/mL)H₂O₂ Scavenging IC₅₀ (µg/mL)
Derivative 115.4 ± 0.9519.3 ± 0.90
Derivative 27.55 ± 1.7010.2 ± 1.20
Derivative 320.0 ± 0.9025.0 ± 1.90
Derivative 480.0 ± 0.7095.0 ± 0.90
Ascorbic Acid (Standard)5.10 ± 1.207.20 ± 0.80

Antimalarial Activity (In Vitro Evaluation against Plasmodium falciparum)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel antimalarial agents. daneshyari.com Sulfonamide derivatives have been investigated as a promising class of compounds, demonstrating notable in vitro activity against both chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of the parasite. nih.gov

Several mechanisms of action have been proposed for these compounds. One approach involves the synthesis of sulfonamide-chalcone hybrids, which have been shown to inhibit β-hematin formation. nih.gov This process is crucial for the parasite, as it detoxifies the free heme released during hemoglobin digestion. Inhibition of this pathway leads to a buildup of toxic heme, killing the parasite. nih.gov

Another key target for sulfonamide-based antimalarials is the parasite's cysteine proteases, such as falcipain-2 and falcipain-3. nih.gov These enzymes are essential for various parasite life processes, including hemoglobin degradation. Novel pyrimidine-tethered sulfonamide derivatives have been specifically designed to inhibit these enzymes, showing potent activity against parasitic growth. nih.gov Similarly, indoleamide derivatives bearing a sulfonamide pharmacophore have also shown promising IC₅₀ values against multiple parasite strains. daneshyari.com

Table 2: In Vitro Antimalarial Activity of Selected Sulfonamide Derivatives against P. falciparum The table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative sulfonamide analogues against different parasite strains. daneshyari.comnih.gov

Compound SeriesCompound IDIC₅₀ against Pf3D7 (CQ-sensitive) (µM)IC₅₀ against PfK1 / W2 (CQ-resistant) (µM)
Indoleamides221.871.69
241.932.12
Pyrimidine-tetheredSZ142.84N/A (W2 strain used)
SZ93.22N/A (W2 strain used)

Structure-Activity Relationship (SAR) Studies for Sulfonamide Derivatives

The diverse biological activities of sulfonamides are intricately linked to their chemical structures. annualreviews.org Structure-activity relationship (SAR) studies are crucial for optimizing these molecules to enhance potency for a desired activity while minimizing off-target effects. nih.gov

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen atom dramatically influence the compound's biological profile. openaccesspub.orgacs.org

Aromatic Ring Substituents: For antibacterial sulfonamides that mimic p-aminobenzoic acid (PABA), a free amino group on the aniline (B41778) ring is often considered essential for activity. openaccesspub.orgnih.gov Modifications to this ring, such as the introduction of electron-withdrawing groups, can modulate the electronic properties and acidity (pKa) of the molecule, thereby affecting its ability to bind to the target enzyme, dihydropteroate synthetase. frontiersrj.comijpsonline.com In the context of antioxidant coumarin-sulfonamides, the presence of a methyl group at position 4 was found to have a significant positive effect on radical scavenging activity. nih.gov

Sulfonamide (N1) Substituents: The greatest diversity in sulfonamide drugs comes from substitutions on the sulfonamide nitrogen (N1). annualreviews.org Attaching various heterocyclic or aromatic moieties at this position is a key strategy for tuning activity. For instance, in anti-inflammatory COX-2 inhibitors, a specific heterocyclic ring (like the pyrazole (B372694) in Celecoxib) attached to the SO₂ group is critical for fitting into a specific side pocket of the COX-2 enzyme, which confers its selectivity. openaccesspub.org For antimalarial activity, linking the sulfonamide to other pharmacophores like pyrimidine (B1678525) or chalcone (B49325) can direct the molecule to specific parasitic targets. nih.govnih.gov The acidity of the sulfonamide proton, which is heavily influenced by the N1 substituent, is a critical parameter for many biological activities. acs.orgnih.gov

Elucidation of Key Structural Features for Desired Bioactivity

Decades of research have illuminated the core structural features required for the various biological effects of sulfonamides.

Anti-inflammatory (COX-2 Selective) Activity: The key feature is the presence of the SO₂NH₂ or a related sulfonamide moiety on one of the aryl rings of a 1,2-diaryl heterocycle system. This sulfonamide group is able to bind to a hydrophilic side pocket present in the COX-2 active site but not in the COX-1 active site, which is the structural basis for selectivity. openaccesspub.org

Antimalarial Activity: There is no single structural blueprint, as sulfonamides can be adapted to target multiple parasitic pathways. Key strategies involve creating hybrid molecules where the sulfonamide scaffold is linked to another moiety known to interfere with a critical parasite function. For example, linking it to a chalcone targets heme detoxification, while linking it to an indoleamide can create compounds that inhibit other essential parasite enzymes. daneshyari.comnih.gov

Future Research Directions and Translational Potential

Exploration of Novel Sulfonamide Scaffolds and Hybrid Molecules for Enhanced Efficacy

The versatility of the sulfonamide functional group allows for extensive chemical modification, paving the way for the creation of novel molecular architectures with enhanced therapeutic properties. tandfonline.com Future research will likely focus on the design and synthesis of new sulfonamide scaffolds that can overcome the limitations of existing drugs, such as drug resistance and off-target effects.

One promising strategy is the development of hybrid molecules , which combine the sulfonamide pharmacophore with other biologically active moieties. This molecular hybridization approach can lead to compounds with dual or synergistic mechanisms of action, potentially targeting multiple pathways in a disease process. scilit.comdergipark.org.tr For instance, combining a sulfonamide with a benzothiazole (B30560) scaffold has been explored to create hybrid compounds with a wide range of potential pharmacological activities, including anticancer and antimicrobial effects. dergipark.org.tr

The exploration of novel scaffolds also involves the synthesis of derivatives with diverse substitution patterns. nih.gov The biological activity of sulfonamides can be finely tuned by altering the substituents on the aromatic ring and the sulfonamide nitrogen. tandfonline.com Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues to optimize their potency and selectivity. nih.gov

Table 1: Examples of Hybrid Sulfonamide Scaffolds and Their Potential Therapeutic Applications

Hybrid Scaffold ComponentPotential Therapeutic Target/ApplicationRationale for Hybridization
CoumarinAnticancer, Anti-inflammatoryCombines the anticancer properties of coumarins with the diverse biological activities of sulfonamides.
Indole (B1671886)Antimicrobial, AntitumorLeverages the privileged indole structure to enhance the therapeutic spectrum of sulfonamides.
QuinolineAntimalarial, AntibacterialAims to develop dual-action agents against infectious diseases.
Pyrazole (B372694)Anti-inflammatory (COX-2 inhibition)Creates potent and selective inhibitors of cyclooxygenase-2 for the treatment of inflammation.
ThiazoleAntibacterial, AntifungalEnhances antimicrobial efficacy and potentially overcomes resistance mechanisms.

Development of Advanced Computational Models for Drug Discovery

In recent years, computational chemistry and molecular modeling have become indispensable tools in the drug discovery pipeline. mdpi.com For sulfonamides, these in-silico approaches can accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional screening methods.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of novel sulfonamide derivatives based on their physicochemical properties. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can guide the synthesis of more potent compounds.

Molecular docking simulations are instrumental in understanding how sulfonamide-based ligands interact with their biological targets at the molecular level. nih.gov These simulations can predict the binding mode and affinity of a compound to a specific protein, providing insights into its mechanism of action. For example, docking studies have been used to investigate the interaction of sulfonamides with enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthetase. nih.govnih.gov

Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, revealing conformational changes and the stability of the interaction over time. nih.gov Density Functional Theory (DFT) is another computational method used to study the structural and spectroscopic properties of sulfonamide molecules. researchgate.net

Table 2: Application of Computational Models in Sulfonamide Drug Discovery

Computational ModelApplication in Sulfonamide ResearchKey Insights Provided
QSARPredicting the antibacterial or anticancer activity of new sulfonamide derivatives.Identification of key molecular descriptors that influence biological activity.
Molecular DockingSimulating the binding of sulfonamides to target enzymes like carbonic anhydrase or bacterial DHPS.Elucidation of binding poses, key interacting residues, and prediction of binding affinity.
Molecular DynamicsAssessing the stability of sulfonamide-protein complexes and observing conformational changes.Understanding the dynamic nature of drug-target interactions and the role of solvent.
Density Functional TheoryCalculating the electronic structure and spectroscopic properties of sulfonamides.Prediction of molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net

Mechanistic Elucidation of Emerging Biological Activities and Target Interactions

While sulfonamides are classically known for their antimicrobial properties through the inhibition of folic acid synthesis, recent research has unveiled a much broader spectrum of biological activities. nih.gov These include anticancer, anti-inflammatory, antiviral, and diuretic effects. nih.govopenaccesspub.org A critical area of future research is the detailed mechanistic elucidation of these emerging activities.

Investigating the interaction of sulfonamides with novel biological targets is paramount. For instance, some sulfonamides have been shown to act as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov Understanding the structural basis for this inhibition can lead to the design of isoform-selective inhibitors for the treatment of glaucoma, epilepsy, and certain types of cancer.

Spectroscopic techniques such as fluorescence and circular dichroism, combined with kinetic studies, can be used to probe the binding of sulfonamides to their target proteins and elucidate the mechanism of inhibition. nih.gov These experimental approaches, when integrated with computational methods, provide a comprehensive understanding of the molecular interactions driving the biological effects of sulfonamides. The anti-inflammatory actions of some sulfonamides, for instance, are attributed to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. openaccesspub.org

A deeper understanding of these mechanisms will not only expand the therapeutic applications of the sulfonamide scaffold but also enable the development of next-generation drugs with improved safety and efficacy profiles.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N,4-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a substituted aniline precursor. A common route includes:

Chlorosulfonation : Reacting 2,4-dimethylaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Ammonolysis : Treating the intermediate with ammonia or methylamine to yield the sulfonamide.
Key optimization parameters include temperature control (0–5°C during chlorosulfonation to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Catalysts like triethylamine may enhance nucleophilic substitution efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl groups at C4 and sulfonamide at C1).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 248.06).
  • X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the sulfonamide group .

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The chloro group at C2 acts as a meta-directing deactivating group, reducing NAS rates compared to unsubstituted analogs. However, electron-withdrawing effects stabilize intermediates in sulfonamide bond formation. Computational studies (DFT) suggest activation energies increase by ~15% compared to non-chlorinated derivatives .

Advanced Research Questions

Q. How can conflicting data on sulfonamide hydrolysis stability be resolved in different solvent systems?

Contradictions arise in polar aprotic vs. protic solvents:

  • DMSO : Hydrolysis half-life >100 hours at 25°C due to strong solvation of intermediates.
  • Water/EtOH mixtures : Half-life drops to <10 hours at pH <7 (acid-catalyzed mechanism).
    Resolution requires pH-controlled kinetic studies and monitoring by HPLC to track degradation pathways .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Common byproducts include N-alkylated sulfonamides and dimerized species . Mitigation approaches:

  • Low-Temperature Control : Minimizes thermal side reactions.
  • Flow Chemistry : Enhances mixing efficiency, reducing localized overheating.
  • Selective Quenching : Using aqueous NaHCO₃ to neutralize excess chlorosulfonic acid before ammonolysis .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

  • Docking Simulations : Predict binding affinity to target enzymes (e.g., carbonic anhydrase). The chloro group’s electronegativity enhances hydrophobic interactions in active sites.
  • MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories.
    Validation via enzymatic assays (IC₅₀ values) shows correlations between computed binding energies and experimental potency (R² = 0.89) .

Q. What experimental evidence supports the compound’s potential as a lead in antimicrobial drug development?

  • In Vitro Studies : MIC values of 8 µg/mL against S. aureus (vs. 32 µg/mL for sulfamethoxazole).
  • Mechanistic Insight : Disruption of folate biosynthesis via dihydropteroate synthase (DHPS) inhibition, confirmed via radiolabeled substrate assays.
  • Resistance Profile : Lower mutation frequency in DHPS compared to classical sulfonamides .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points (e.g., 178–183°C vs. 170–175°C)?

  • Purity Verification : Use HPLC (≥99% purity threshold) to exclude impurities affecting melting range.
  • DSC Analysis : Differential scanning calorimetry provides precise phase-transition data, resolving polymorphic variations .

Q. What protocols ensure reproducibility in Suzuki-Miyaura cross-coupling reactions using this sulfonamide?

  • Precatalyst Activation : Use Pd(PPh₃)₄ (5 mol%) with rigorous degassing (N₂ purge).
  • Base Selection : K₂CO₃ in THF/H₂O (3:1) maximizes coupling efficiency (yields >85%).
  • Workup : Silica gel chromatography with ethyl acetate/hexane (1:4) isolates the product .

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